molecular formula C22H25Br3N4OS B5054761 (5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide

(5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide

Cat. No.: B5054761
M. Wt: 633.2 g/mol
InChI Key: FHMGLYMIWUXBKS-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromothiophene moiety, an imidazobenzimidazole core, and a piperidine side chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Imidazobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazobenzimidazole core.

    Introduction of the Piperidine Side Chain: The piperidine side chain can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the imidazobenzimidazole intermediate.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The bromothiophene moiety is then coupled with the imidazobenzimidazole intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(5-Bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide is unique due to its complex structure, which combines multiple functional groups and heterocycles. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[2-methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4OS.2BrH/c1-15-20(21(28)18-9-10-19(23)29-18)27-17-8-4-3-7-16(17)26(22(27)24-15)14-13-25-11-5-2-6-12-25;;/h3-4,7-10H,2,5-6,11-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMGLYMIWUXBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CCN4CCCCC4)C(=O)C5=CC=C(S5)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Br3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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